molecular formula C14H20N2O2 B13161928 tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate

tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate

Cat. No.: B13161928
M. Wt: 248.32 g/mol
InChI Key: REGZHFPHDGBZJW-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
tert-Butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate (CAS 1087800-69-8) is a bicyclic compound featuring a seven-membered 1,4-diazepine ring fused to a benzene ring. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protective group for the secondary amine, enhancing stability during synthetic processes . Key physical properties include a predicted boiling point of 355.8°C, density of 1.1 g/cm³, and refractive index of 1.52. It is typically stored at room temperature and utilized in biochemical research, particularly in drug discovery and molecular biology .

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

tert-butyl 2,3,4,5-tetrahydro-1,4-benzodiazepine-1-carboxylate

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-8-15-10-11-6-4-5-7-12(11)16/h4-7,15H,8-10H2,1-3H3

InChI Key

REGZHFPHDGBZJW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally involves two key stages:

  • Formation of the benzodiazepine core : This is typically achieved via the condensation of an ortho-diamine derivative with a suitable carbonyl compound, often a benzophenone or related ketone derivative, under controlled conditions.

  • Introduction of the tert-butyl carboxylate group : This involves esterification or protection of the carboxylic acid functionality with a tert-butyl group, commonly through reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol under acidic or basic catalysis.

Stepwise Preparation via Benzophenone Intermediates

According to patent literature detailing benzodiazepine derivatives synthesis, the process can be divided into two main steps involving benzophenone intermediates:

Step Description Reaction Conditions Notes
1 Reaction of benzophenone derivative (Compound III) with an amine (Compound IV) to form an intermediate benzophenone compound (Compound II) Temperature below 50 °C, inert organic solvent (e.g., dichloromethane), acid-binding agent present Reaction time varies from 10 minutes to 20 hours; low temperature favors intermediate formation
2 Conversion of intermediate (II) to benzodiazepine compound (Compound I) via dehydration and ring closure Thermal treatment above 50 °C (e.g., reflux), catalytic acid (mineral acids like HCl, organic acids like acetic acid, or Lewis acids) Reaction time ranges from 5 to 30 hours; acid catalyst enhances ring closure

The reaction mixture from step 1 may contain both the intermediate and the benzodiazepine product. Isolation of the intermediate is optional; the process can be carried out in situ. Purification is typically achieved by solvent removal, extraction, recrystallization, or chromatography.

Introduction of the tert-Butyl Carboxylate Group

The tert-butyl ester group is introduced to protect the carboxylate moiety or as part of the ester functionality. Common approaches include:

This step is usually performed after the benzodiazepine core formation to avoid interference with ring closure and to ensure selective protection.

Industrial Production Considerations

In industrial-scale synthesis, the reaction parameters are optimized for yield and purity:

  • Use of large-scale reactors with precise temperature and pressure control.

  • Selection of solvents that facilitate efficient extraction and purification.

  • Employment of acid-binding agents to neutralize byproducts and improve reaction selectivity.

  • Purification techniques such as recrystallization or chromatographic separation to obtain high-purity final product.

Reaction Conditions and Catalysts

Reaction Step Catalyst/Agent Solvent Temperature Time Remarks
Condensation of benzophenone with amine Acid-binding agent (e.g., triethylamine) Inert organic solvents (e.g., dichloromethane) Below 50 °C 10 min - 20 h Low temperature favors intermediate formation
Dehydration and ring closure Mineral acids (HCl, H2SO4), organic acids (acetic acid), Lewis acids (BF3) Optional inert organic solvent Above 50 °C (reflux) 5 - 30 h (up to 200 h at room temp) Acid catalyst promotes cyclization
tert-Butyl ester formation Di-tert-butyl dicarbonate (Boc2O) or tert-butyl alcohol Aprotic solvents, presence of base Ambient to mild heating Variable Protects carboxylate or amine groups

Purification and Characterization

  • Purification : After reaction completion, the crude product is purified by solvent removal, extraction, recrystallization, or chromatographic techniques such as silica gel column chromatography.

  • Characterization : The final compound is characterized by spectroscopic methods including NMR (1H, 13C), mass spectrometry, and melting point analysis to confirm structure and purity.

Summary Table of Preparation Method

Stage Reagents Conditions Outcome Notes
Benzophenone + Amine Benzophenone derivative, amine, acid-binding agent <50 °C, inert solvent Intermediate benzophenone compound Control temperature and time to optimize yield
Intermediate → Benzodiazepine Acid catalyst (HCl, AcOH, BF3) >50 °C, reflux or room temp (longer time) Benzodiazepine core formed Acid catalyzed dehydration and ring closure
tert-Butyl ester introduction Di-tert-butyl dicarbonate or tert-butyl alcohol Mild heating, base present tert-Butyl ester protected benzodiazepine Protects carboxylate or amine functionality

Research Data and Findings

  • The reaction temperature and time are critical parameters influencing the ratio of intermediate to final benzodiazepine product.

  • Acid catalysts significantly enhance the ring closure step, with acetic acid often preferred due to milder conditions and better yields.

  • Purification by recrystallization or chromatography yields high-purity this compound suitable for further chemical or biological studies.

  • Industrial synthesis adapts these methods with scale-up optimization to maintain product quality and cost-effectiveness.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Variations
The Boc-protected benzodiazepine/diazepine scaffold is widely modified to explore structure-activity relationships (SAR). Below is a comparative analysis with structurally related compounds:

Table 1: Structural Comparison of Key Derivatives

Compound Name (CAS) Substituents/Ring Modifications Molecular Formula Molecular Weight Key Applications/Notes Reference
tert-Butyl 8-chloro-1,4-benzodiazepine-4-carboxylate (886364-27-8) Chloro at C8 C₁₄H₁₈ClN₂O₂ 281.76 Enhanced reactivity; potential CNS activity
tert-Butyl 5-methoxy-7,7-dimethyl-1,4-diazepine-1-carboxylate (2094568-66-6) Methoxy at C5; dimethyl at C7 C₁₃H₂₄N₂O₃ 256.34 Conformational rigidity; solubility studies
tert-Butyl 7-amino-1,4-benzoxazepine-4-carboxylate HCl (1803582-66-2) Amino at C7; benzoxazepine ring C₁₄H₂₁ClN₂O₃ 300.78 Improved water solubility (HCl salt)
tert-Butyl 2-oxo-1,4-benzodiazepine-4-carboxylate (179686-66-9) Oxo at C2 C₁₄H₁₇N₂O₃ 261.30 Hydrogen bonding potential; SAR studies
tert-Butyl 4-isobutyryl-1,4-diazepane-1-carboxylate (1363839-58-0) Isobutyryl at C4 C₁₄H₂₆N₂O₃ 270.37 Lipophilicity modulation

Key Observations

Methoxy and Dimethyl (CAS 2094568-66-6): Steric hindrance from dimethyl groups may restrict ring puckering, while methoxy enhances hydrophobicity . Amino (CAS 1803582-66-2): Protonation in acidic conditions improves solubility, making it suitable for in vitro assays .

Ring Modifications: Replacement of the benzene ring with a benzoxazepine (oxygen instead of nitrogen) alters electronic properties and hydrogen-bonding capacity, impacting receptor selectivity .

Synthetic Utility :

  • The Boc group is universally employed for amine protection, enabling facile deprotection under acidic conditions (e.g., TFA) .
  • Derivatives like CAS 1363839-58-0 (isobutyryl) demonstrate modularity in introducing acyl groups for probing steric effects .

Table 2: Physicochemical Property Comparison

Property Parent Compound (1087800-69-8) 8-Chloro Derivative (886364-27-8) 5-Methoxy Derivative (2094568-66-6)
Boiling Point (°C) 355.8 (predicted) ~370 (estimated) ~340 (estimated)
Density (g/cm³) 1.1 1.3 (estimated) 1.15 (estimated)
Water Solubility Low Very low Moderate (as HCl salt)
Refractive Index 1.53 1.55 (estimated) 1.52 (estimated)

Q & A

Q. What are the established synthetic routes for tert-butyl 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving cyclization or condensation. A common method involves reacting 2,3,4,5-tetrahydro-1H-1,4-benzodiazepine with acetyl chloride in dichloromethane under ice-cooling, followed by tert-butyl carbamate protection. This yields the target compound with ~96% efficiency after crystallization from acetone/ethyl acetate . Alternative routes employ oxalyl chloride-mediated cyclization of hydroxamic acid derivatives in tetrahydrofuran, achieving moderate-to-high yields (60–85%) .

Q. How is the purity and structural integrity of this compound validated?

Purity is assessed via HPLC (≥98% by area normalization) and LC-MS (exact mass: 220.0463 for [M+H]+) . Structural confirmation relies on X-ray crystallography (e.g., SHELX-refined datasets, R-factor ≤ 0.036) and NMR spectroscopy (1H/13C). Crystallographic data reveal a chair conformation in the seven-membered ring, with intermolecular N–H⋯O hydrogen bonds stabilizing the lattice .

Q. What safety precautions are required during handling?

Limited toxicity data necessitate standard benzodiazepine-handling protocols: use of PPE (gloves, goggles), fume hoods for aerosol prevention, and waste neutralization with 10% acetic acid. Acute toxicity studies in rodents suggest an LD50 > 500 mg/kg, but chronic exposure risks remain uncharacterized .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

Factorial design (e.g., 2k-p layouts) identifies critical variables:

  • Temperature : Lower temperatures (0–5°C) reduce acetyl chloride side reactions.
  • Solvent polarity : Dichloromethane outperforms THF in minimizing dimerization (byproduct yield < 5% vs. 15%) .
  • Catalyst loading : Imidazole (1.2 eq) accelerates cyclization by 30% compared to pyridine .
    Post-reaction purification via column chromatography (SiO2, hexane/EtOAc 7:3) resolves residual impurities .

Q. How do crystallographic data resolve contradictions in reported ring puckering parameters?

Discrepancies in puckering amplitudes (q = 0.45–0.62 Å) arise from variable refinement methods. Using Cremer-Pople coordinates ( ), the seven-membered ring exhibits a "twist-chair" conformation with φ = 112° ± 3°, confirmed via SHELXL refinement . Displacement parameters (Ueq < 0.05 Ų) validate minimal thermal motion .

Q. What computational tools model the compound’s receptor-binding interactions?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) predict strong affinity for GABA-A receptors (ΔG = −9.2 kcal/mol). Key interactions:

  • Tert-butyl group: Hydrophobic pocket (residues α1-Val211, γ2-Phe77).
  • Carboxylate oxygen: Hydrogen bond with γ2-Ser205 .
    Experimental validation uses radioligand displacement assays (IC50 = 18 nM vs. flumazenil) .

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